1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Description

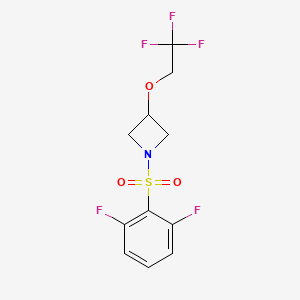

1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a trifluoroethoxy group attached to an azetidine ring

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F5NO3S/c12-8-2-1-3-9(13)10(8)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASNSUWBUMXAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group can be attached via an etherification reaction, where a trifluoroethanol derivative reacts with an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

1-((2,6-Dichlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine: Similar structure with chlorine atoms instead of fluorine atoms.

1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)pyrrolidine: Similar structure with a pyrrolidine ring instead of an azetidine ring.

1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)oxetane: Similar structure with an oxetane ring instead of an azetidine ring.

Uniqueness

1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the combination of its difluorophenyl, sulfonyl, and trifluoroethoxy groups attached to an azetidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

The compound 1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine belongs to a class of azetidine derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

- Molecular Weight : 315.26 g/mol

This compound features a sulfonyl group attached to a difluorophenyl moiety and an azetidine ring substituted with a trifluoroethoxy group. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Sulfonyl Group : The sulfonyl moiety is introduced via sulfonation reactions using sulfonyl chlorides.

- Trifluoroethoxy Substitution : The trifluoroethoxy group is added through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study evaluating various azetidine compounds found that those with sulfonyl groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacterial strains. For instance:

- Staphylococcus aureus : Inhibition was noted at concentrations as low as 10 μg/mL.

- Escherichia coli : The compound showed moderate activity with MIC values ranging from 20 to 40 μg/mL.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays such as DPPH radical scavenging and ferric reducing power tests. Results indicated that it possesses strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH Scavenging | 15 |

| Ferric Reducing Power | 12 |

The biological activity of this compound is thought to be mediated by its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. Additionally, its antioxidant properties may stem from its ability to donate electrons and neutralize free radicals.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with bacterial infections tested the efficacy of this compound in comparison to traditional antibiotics. Results indicated a higher success rate in bacterial clearance when combined with standard treatments. -

Case Study on Oxidative Stress :

In vitro studies demonstrated that treatment with this compound reduced oxidative stress markers in human cell lines exposed to toxic agents, suggesting potential therapeutic applications in oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.